molecular formula C16H11Cl2N B8270668 2,6-Dichloro-8-methyl-3-phenylquinoline CAS No. 1031928-00-3

2,6-Dichloro-8-methyl-3-phenylquinoline

Cat. No.: B8270668
CAS No.: 1031928-00-3
M. Wt: 288.2 g/mol
InChI Key: DPTKFLLDPDMHIX-UHFFFAOYSA-N
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Description

2,6-Dichloro-8-methyl-3-phenylquinoline is a halogenated quinoline derivative characterized by a phenyl substituent at position 3, methyl at position 8, and chlorine atoms at positions 2 and 4. Quinoline derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties.

Properties

IUPAC Name

2,6-dichloro-8-methyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N/c1-10-7-13(17)8-12-9-14(16(18)19-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTKFLLDPDMHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653605
Record name 2,6-Dichloro-8-methyl-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-00-3
Record name 2,6-Dichloro-8-methyl-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Differences

Property 2,6-Dichloro-8-methyl-3-phenyl quinoline (Hypothetical) 2,6-Dichloro-3-ethyl -8-methylquinoline (Evidence-Based)
Position 3 Substituent Phenyl (aromatic, π-conjugated) Ethyl (aliphatic, electron-donating)
Steric Bulk High (planar aromatic ring) Moderate (linear alkyl chain)
Electronic Effects Electron-withdrawing (due to aromatic ring) Electron-donating (alkyl inductive effect)

Key Implications :

  • The phenyl group’s bulkiness and electron-withdrawing nature may reduce solubility in polar solvents compared to the ethyl analog.
  • Enhanced π-π stacking interactions in the phenyl derivative could improve stability in solid-state applications .

Hypothesized Differences for Phenyl Derivative :

  • The phenyl group’s higher molecular weight and reduced volatility may lower inhalation risks compared to the ethyl analog.

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